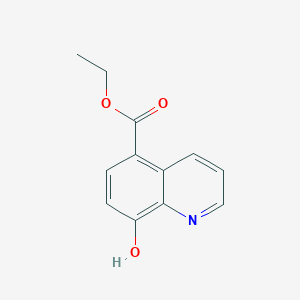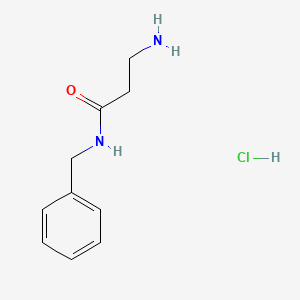
Ethyl 8-hydroxyquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-hydroxyquinoline-5-carboxylate is a compound with the molecular formula C12H11NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 8-hydroxyquinoline-5-carboxylate involves several steps. For instance, one method involves a multi-step reaction with hydrogen chloride and acrolein in water under reflux conditions, followed by the addition of sulfuric acid . Another method involves the reaction of ethyl 8-hydroxyquinoline-5-carboxylate with sodium hydride in N,N-dimethyl-formamide, followed by the addition of benzyl bromide .Molecular Structure Analysis
The molecular structure of Ethyl 8-hydroxyquinoline-5-carboxylate consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . The compound also contains an ethyl ester group attached to the carboxylate group .Chemical Reactions Analysis
Ethyl 8-hydroxyquinoline-5-carboxylate can undergo various chemical reactions. For instance, it can react with sodium hydride in N,N-dimethyl-formamide to form a new compound . It can also react with benzyl bromide to form another compound .Physical And Chemical Properties Analysis
Ethyl 8-hydroxyquinoline-5-carboxylate has a molecular weight of 217.22 . It has several physicochemical properties, including a number of heavy atoms, aromatic heavy atoms, H-bond acceptors, and H-bond donors . It also has certain pharmacokinetic properties, such as GI absorption and BBB permeant .Applications De Recherche Scientifique
Anticancer Properties
Ethyl 8-hydroxyquinoline-5-carboxylate and its derivatives exhibit promising anticancer activity. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers are actively investigating their potential as lead compounds for novel cancer therapies .
Iron-Chelating Neuroprotection
The compound’s iron-chelating properties make it valuable for neuroprotection. By binding to excess iron ions, it helps prevent oxidative stress and neuronal damage. This application is particularly relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Inhibition of 2OG-Dependent Enzymes
Ethyl 8-hydroxyquinoline-5-carboxylate acts as a potent inhibitor of 2OG-dependent enzymes. Notably, it inhibits nucleic acid demethylases, histone lysine demethylases (KDMs), and fat mass and obesity-associated protein (FTO). These enzymes play critical roles in epigenetic regulation and metabolism .
Antibacterial Activity
Studies have demonstrated that 8-hydroxyquinoline derivatives, including our compound, possess strong antibacterial properties. They effectively combat bacterial strains, making them potential candidates for novel antibiotics .
Synthetic Strategies and Drug Development
Researchers continue to explore diverse synthetic routes to create 8-hydroxyquinoline derivatives. These compounds serve as building blocks for various pharmacologically active scaffolds. Some derivatives may even emerge as leads for drug development against various diseases, including cancer .
Other Applications
Beyond the mentioned fields, Ethyl 8-hydroxyquinoline-5-carboxylate has been investigated for its potential in inhibiting botulinum neurotoxins, antifungal activity, and antileishmanial effects . These applications highlight its versatility and therapeutic value.
Safety and Hazards
Orientations Futures
Compounds containing the 8-hydroxyquinoline moiety, such as Ethyl 8-hydroxyquinoline-5-carboxylate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .
Mécanisme D'action
Target of Action
Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities 8-hydroxyquinoline derivatives are known to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
8-hydroxyquinoline derivatives are known to act as inhibitors of 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism.
Biochemical Pathways
8-hydroxyquinoline derivatives are known to influence the activity of 2og-dependent enzymes, which are involved in a wide range of biochemical pathways . For instance, these enzymes play a role in the demethylation of nucleic acids, a process critical for gene expression and cellular function.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .
Result of Action
8-hydroxyquinoline derivatives are known to exhibit antimicrobial, anticancer, and antifungal effects . They can inhibit the activity of 2OG-dependent enzymes, leading to changes in gene expression and cellular function .
Propriétés
IUPAC Name |
ethyl 8-hydroxyquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAHDRMCPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)


![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)
![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)
![2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)
